![molecular formula C10H16O B12510013 Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)

Bicyclo[6.1.0]non-4-en-9-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

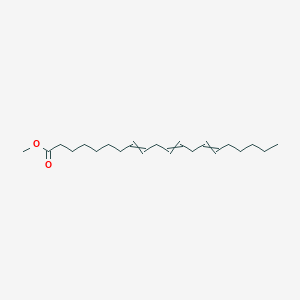

Le Bicyclo[6.1.0]non-4-én-9-ylméthanol est un composé qui appartient à la famille des alcynes tendus, en particulier les cyclooctynes. Il est connu pour sa structure unique, qui comprend un squelette bicyclique avec une portion alkyne tendue. Ce composé est largement utilisé en biologie chimique en raison de sa capacité à subir des réactions bioorthogonales, qui sont des réactions qui peuvent se produire à l'intérieur des systèmes vivants sans interférer avec les processus biochimiques naturels .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du Bicyclo[6.1.0]non-4-én-9-ylméthanol implique généralement la formation du squelette bicyclique suivie de l'introduction des fonctionnalités alkyne et alcool. Une méthode courante implique la cyclisation d'un précurseur approprié dans des conditions qui favorisent la formation de l'alkyne tendu. Le groupe alcool peut ensuite être introduit par une étape de fonctionnalisation ultérieure .

Méthodes de production industrielle

La production industrielle de Bicyclo[6.1.0]non-4-én-9-ylméthanol peut impliquer des voies synthétiques similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de réacteurs automatisés et de systèmes de purification pour assurer une qualité de production constante .

Analyse Des Réactions Chimiques

Types de réactions

Le Bicyclo[6.1.0]non-4-én-9-ylméthanol subit divers types de réactions chimiques, notamment :

Oxydation : Le groupe alcool peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.

Réduction : La portion alkyne peut être réduite pour former des alcènes ou des alcanes.

Substitution : Le groupe alcool peut participer à des réactions de substitution pour former des éthers ou des esters.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le réactif de Jones et le PCC (chlorochromate de pyridinium).

Réduction : Hydrogénation à l'aide de palladium sur carbone (Pd/C) ou du catalyseur de Lindlar.

Substitution : Réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle en présence d'une base.

Produits principaux

Oxydation : Aldéhydes, acides carboxyliques.

Réduction : Alcènes, alcanes.

Substitution : Éthers, esters.

Applications de la recherche scientifique

Le Bicyclo[6.1.0]non-4-én-9-ylméthanol a une large

Applications De Recherche Scientifique

Bicyclo[6.1.0]non-4-en-9-ylmethanol has a wide

Propriétés

IUPAC Name |

9-bicyclo[6.1.0]non-4-enylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQRWDARQUYASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2CO)CCC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate](/img/structure/B12509933.png)

![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)

![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)

![2-[2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile dihydrate hydrochloride](/img/structure/B12509955.png)

![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)

![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)

![7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12510005.png)